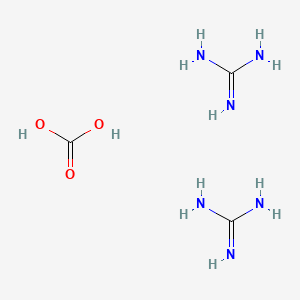

Guanidine, carbonate

CAS No.: 593-85-1

Cat. No.: VC3689305

Molecular Formula: C3H12N6O3

Molecular Weight: 180.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 593-85-1 |

|---|---|

| Molecular Formula | C3H12N6O3 |

| Molecular Weight | 180.17 g/mol |

| IUPAC Name | carbonic acid;guanidine |

| Standard InChI | InChI=1S/2CH5N3.CH2O3/c3*2-1(3)4/h2*(H5,2,3,4);(H2,2,3,4) |

| Standard InChI Key | STIAPHVBRDNOAJ-UHFFFAOYSA-N |

| SMILES | C(=N)(N)N.C(=N)(N)N.C(=O)(O)O |

| Canonical SMILES | C(=N)(N)N.C(=N)(N)N.C(=O)(O)O |

Introduction

Chemical Properties and Structure

Guanidine carbonate possesses several noteworthy physical and chemical properties that contribute to its industrial significance. As a strong base with a pKa value of 12.5 at 20°C, it readily reacts with both organic and inorganic compounds . Its negligible volatility at room temperature (vapor pressure of 0 Pa at 25°C) enhances its stability in various formulations and applications.

The following table summarizes the key physical and chemical properties of guanidine carbonate:

| Property | Value |

|---|---|

| Melting point | >300 °C (lit.) |

| Density | 1.25 |

| Bulk density | 500-700 kg/m³ |

| Vapor pressure | 0 Pa at 25°C |

| Solubility in water | 450 g/L at 20°C |

| Form | Crystalline Powder |

| pKa | 12.5 at 20°C |

| Color | White to almost white |

| pH | 11.7 (110g/l, H₂O, 20°C) |

| Odor | Faint odor |

| LogP | -1.63 at 20°C |

| Storage temperature | Store below +30°C |

The chemical structure of guanidine carbonate features imine and aminoacetal functional groups that enhance its ability to interact with various chemical compounds . While highly soluble in water (450 g/L at 20°C), it demonstrates only slight solubility in methanol and remains almost insoluble in acetone, benzene, and ether . This solubility profile influences its applications and handling in different industrial processes.

Synthesis Methods

Several methodologies have been developed for the synthesis of guanidine carbonate, each with distinct advantages and limitations.

Conventional Synthesis

The traditional approach involves melting dicyandiamide and ammonium chloride at high temperatures (170-230°C) to generate guanidine hydrochloride, which is subsequently converted to free guanidine under alkaline conditions, and finally reacted with carbon dioxide to produce guanidine carbonate . While effective, this high-temperature melting process often generates impurities such as melamine and its oligomers. Additionally, residual Cl⁻ and Na⁺ ions prove difficult to completely remove, resulting in ash content up to 0.2% even in products with >99% purity .

Ash-Free Synthesis

A more refined method utilizes cyanamide as the primary raw material, which reacts with carbon dioxide and ammonia in a one-step synthesis according to the following reaction equation:

2NH₂CN + CO₂ + 2NH₃ + H₂O → [NH₂C(NH)NH₂]₂H₂CO₃

This approach, known as ash-free guanidine carbonate synthesis, produces a higher purity product after further purification steps .

Recovery from Process Streams

Another innovative process involves recovering guanidine carbonate from aqueous solutions containing urea, its pyrolysis products, ammonia, and carbon dioxide—particularly from mother liquors in melamine manufacturing . This process includes:

-

Heating the aqueous solution to a maximum temperature of 80°C at atmospheric pressure to expel ammonia and free carbon dioxide

-

Evaporating the resulting solution at a pressure between 0.1 and 0.80 atmospheres absolute and a temperature between 50°C and 80°C

-

Cooling to 20-30°C until the solution becomes saturated with urea

-

Separating the solid precipitate and suspending the remaining solution in liquid ammonia

This method leverages the surprising stability of guanidine in aqueous solutions containing urea and other substances, in contrast to its behavior in pure aqueous solutions . The resulting guanidine carbonate often achieves such high purity that further purification becomes unnecessary .

Industrial Applications

Guanidine carbonate demonstrates remarkable versatility across numerous industries owing to its unique chemical properties.

Pharmaceutical Applications

In pharmaceuticals, guanidine carbonate serves as a stabilizing agent for cytidine triphosphate injections . Its powerful protein-denaturing capabilities make it invaluable in protein research and related biochemical applications . This ability to modify protein structures facilitates various analytical and preparative techniques in pharmaceutical development.

Chemical Industry Applications

The strong alkaline nature of guanidine carbonate makes it particularly useful in the chemical industry for:

-

pH adjustment in various formulations, including amino resins, antioxidants, and resin stabilizers

-

Acting as a reactant in the synthesis of specialized compounds such as guanidinium dinitramide (GDN) and guanidinium cyclopropanecarboxylate

-

Functioning as a grout agent and cement additive in construction applications

Materials Science Applications

Recent research has highlighted guanidine carbonate's role in materials development:

-

Development of fungicides and disinfectants with enhanced efficacy

-

Serving as an oxygen scavenger to prevent corrosion damage in various systems

Other Industrial Uses

Additional applications include:

-

Employment as a moisture agent and synergist in synthetic detergents

-

Application as a precipitating agent for the measurement of zinc, cadmium, and manganese weights

-

Facilitation of alkali metal and magnesium separation processes

-

Incorporation in soap and cosmetic products as a pH regulator

Recent Research Findings

Polyacrylonitrile Stabilization

Significant research has explored guanidine carbonate's potential in advanced materials processing. A notable study investigated its role in the thermal-oxidative stabilization of polyacrylonitrile (PAN) precursor fibers—a critical step in carbon fiber production .

The research determined that incorporating 15% guanidine carbonate with PAN precursor fibers substantially accelerates the thermal-oxidative stabilization process . Utilizing a multi-step heat treatment strategy with temperatures gradually increasing from 200°C to 250°C across several stages, researchers documented enhanced stabilization efficiency compared to untreated samples .

Comprehensive characterization through X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and mechanical testing confirmed that guanidine carbonate pretreatment significantly enhanced and accelerated the cyclization of nitrile groups in the PAN polymer . These findings suggest substantial potential for improving carbon fiber production efficiency through guanidine carbonate incorporation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume